(1,2-Phenylene)bis[chloro(dimethyl)silane]
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Overview
Description
1,2-Bis(chlorodimethylsilyl)benzene is an organosilicon compound with the molecular formula C10H16Cl2Si2. It is characterized by the presence of two chlorodimethylsilyl groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(chlorodimethylsilyl)benzene can be synthesized through the reaction of 1,2-dibromobenzene with chlorodimethylsilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
C6H4(Br)2+2ClSi(CH3)2H→C6H4[Si(CH3)2Cl]2+2HBr
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of 1,2-Bis(chlorodimethylsilyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(chlorodimethylsilyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: It can be oxidized to form siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction occurs readily in the presence of moisture or water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution Reactions: Products include silylamines, silyl ethers, and silyl thiols.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation: The primary products are siloxanes.
Scientific Research Applications
1,2-Bis(chlorodimethylsilyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1,2-Bis(chlorodimethylsilyl)benzene involves the reactivity of the chlorodimethylsilyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also participate in hydrolysis and oxidation reactions, which further modify its structure and properties .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Similar in structure but with an ethane backbone instead of a benzene ring.
1,4-Bis(chlorodimethylsilyl)benzene: Similar but with the chlorodimethylsilyl groups attached to the 1 and 4 positions of the benzene ring.
Uniqueness
1,2-Bis(chlorodimethylsilyl)benzene is unique due to the positioning of the chlorodimethylsilyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
CAS No. |
109756-03-8 |
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Molecular Formula |
C10H16Cl2Si2 |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
chloro-[2-[chloro(dimethyl)silyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C10H16Cl2Si2/c1-13(2,11)9-7-5-6-8-10(9)14(3,4)12/h5-8H,1-4H3 |
InChI Key |
XQTKCMUQJKYHFM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1[Si](C)(C)Cl)Cl |
Origin of Product |
United States |
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